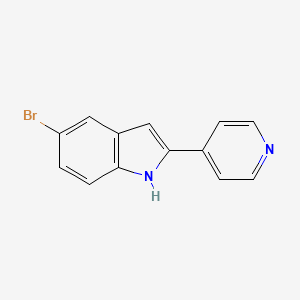
(2,6-Dimethoxyphenyl)ZINC bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dimethoxyphenyl)ZINC bromide is an organozinc compound with the molecular formula C8H9BrO2Zn. It is widely used in various fields of research, including medical, environmental, and industrial research. This compound is known for its reactivity and versatility in organic synthesis, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: (2,6-Dimethoxyphenyl)ZINC bromide can be synthesized through the reaction of 2,6-dimethoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere and is carried out at low temperatures to ensure the stability of the organozinc compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The compound is often supplied as a 0.50 M solution in THF to facilitate its use in various applications.
化学反応の分析
Types of Reactions: (2,6-Dimethoxyphenyl)ZINC bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the organozinc compound and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts, aryl or vinyl halides, bases such as potassium carbonate or sodium hydroxide.
Conditions: Inert atmosphere, typically nitrogen or argon; solvents like THF or dimethylformamide (DMF); temperatures ranging from room temperature to moderate heating.
Major Products: The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
(2,6-Dimethoxyphenyl)ZINC bromide is utilized in various scientific research applications:
Chemistry: It is a key reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of pharmaceuticals by enabling the synthesis of complex organic molecules with potential therapeutic effects.
Industry: The compound is used in the production of fine chemicals and materials, including conducting polymers and other advanced materials.
作用機序
The mechanism of action of (2,6-Dimethoxyphenyl)ZINC bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its phenyl group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired biaryl product . The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the aryl or vinyl halide substrates.
類似化合物との比較
(2,6-Dimethoxyphenyl)magnesium bromide: Another organometallic compound used in similar cross-coupling reactions.
(2,6-Dimethoxyphenyl)lithium: A highly reactive organolithium reagent used in organic synthesis.
(2,6-Dimethoxyphenyl)boronic acid: Commonly used in Suzuki–Miyaura coupling reactions as a boron-based reagent.
Uniqueness: (2,6-Dimethoxyphenyl)ZINC bromide is unique due to its relatively mild reactivity compared to organolithium and organomagnesium compounds, making it more suitable for reactions with sensitive functional groups. Additionally, its use in cross-coupling reactions provides a versatile and efficient method for forming carbon-carbon bonds .
特性
IUPAC Name |
bromozinc(1+);1,3-dimethoxybenzene-2-ide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O2.BrH.Zn/c1-9-7-4-3-5-8(6-7)10-2;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHWDNQYBNVWMR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[C-]C(=CC=C1)OC.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














